6-Amino-1H-benzo[d]imidazole-5-carbonitrile
Description
6-Amino-1H-benzo[d]imidazole-5-carbonitrile is a benzimidazole derivative featuring an amino (-NH₂) group at position 6 and a cyano (-CN) group at position 3.
Properties
IUPAC Name |
6-amino-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2,4H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVYCCYTPODSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of o-phenylenediamine derivatives with nitriles under specific conditions. One common method includes the reaction of o-phenylenediamine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between o-phenylenediamine and a nitrile-containing aryl halide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro-substituted benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
6-Amino-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Derivatives of this compound have shown promise as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Amino-1H-benzo[d]imidazole-5-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these enzymes, the compounds can block their activity, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 6-Amino-1H-benzo[d]imidazole-5-carbonitrile with structurally related compounds, highlighting substituent effects on melting points, solubility, and spectral characteristics.
Key Observations :
- Substituent Position: The position of the amino group significantly impacts electronic properties. For instance, 2-amino derivatives () exhibit distinct reactivity compared to 6-amino isomers due to differences in resonance stabilization.
- Melting Points: Bulky substituents (e.g., thiazole in ) increase melting points (>300°C), whereas smaller groups (e.g., ethylamino in ) result in lower melting points (198–201°C).
- Solubility: Cyano groups enhance polarity, but bulky aryl substituents () may reduce aqueous solubility.
Structural and Electronic Effects
- Electron-Withdrawing Groups: The cyano group at C5 stabilizes the aromatic system via conjugation, enhancing electrophilic substitution resistance .
- Amino Group Effects: The 6-amino group (vs. 2-amino) may alter hydrogen-bonding interactions, influencing binding affinity in biological targets.
Biological Activity
6-Amino-1H-benzo[d]imidazole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of 172.19 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the amino and cyano groups facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial effects of benzimidazole derivatives, including this compound. For instance, in vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In one study, the compound was tested on prostate cancer cells (PC3 and DU145), revealing a dose-dependent decrease in cell viability. The IC50 values indicated that the compound was more effective against PC3 cells compared to DU145 cells:
| Cell Line | IC50 (µg/mL) | Treatment Duration |
|---|---|---|
| PC3 | 26.43 ± 2.1 | 72 hours |
| DU145 | 41.85 ± 7.8 | 72 hours |
The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest, as evidenced by chromatin condensation and DNA fragmentation observed in treated cells .
Anti-inflammatory Activity
Another significant aspect of the biological profile of this compound is its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting a role in mitigating inflammatory responses . This property could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against several pathogens, supporting its use as a lead compound for further development .
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer therapeutics, researchers assessed the cytotoxicity of several benzimidazole derivatives on prostate cancer cell lines. The findings revealed that this compound significantly inhibited cell growth and induced apoptosis in PC3 cells more effectively than in DU145 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
